molecular formula C13H14Cl2N2O3 B2857473 2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid CAS No. 1046801-43-7

2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid

Cat. No. B2857473
M. Wt: 317.17
InChI Key: OEKHKMMPXUDVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific research community for its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological effects.

Scientific Research Applications

Molecular Docking and Structural Studies

2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid and its derivatives have been subject to molecular docking, vibrational, structural, electronic, and optical studies. Such research has highlighted the compound's potential as a nonlinear optical material due to its dipole moment and first hyperpolarizabilities. Spectroscopic investigations, including FT-IR and FT-Raman spectra, alongside theoretical calculations using the Density Functional Theory (DFT) approach, have revealed insights into the molecule's stability, reactivity, and electronic properties. The theoretical Ultraviolet–Visible spectra analysis further supports its application in materials science. Moreover, auto-dock studies suggest these butanoic acid derivatives might inhibit Placenta growth factor (PIGF-1), hinting at potential biological activities and pharmacological importance (Vanasundari et al., 2018).

Vibrational Spectroscopic Analysis

Another study on a closely related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, focuses on its vibrational spectroscopic analysis, molecular structure, and electronic properties. The research provides detailed insights into the compound's vibrational wavenumbers, molecular electrostatic potential, and the stability arising from hyper-conjugative interactions. Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential applications in designing novel materials and drugs (Rahul Raju et al., 2015).

Supramolecular Studies

Supramolecular studies applied to derivatives of chloramphenicol, which share structural similarities with 2-(allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid, have revealed significant insights into non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking. These interactions are critical for understanding the molecular geometry and electron localization function, which can influence the compound's pharmacological properties and material science applications (R. F. Fernandes et al., 2017).

properties

IUPAC Name

4-(2,4-dichloroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHKMMPXUDVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid

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